1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Description
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS: 156605-95-7) is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃O and a molecular weight of 269.06 g/mol . Its structure features a bromine atom at the 1-position, an ethoxy group (-OCH₂CH₃) at the 4-position, and a trifluoromethyl (-CF₃) group at the 2-position. This substitution pattern creates a unique electronic environment due to the electron-withdrawing nature of the -CF₃ group and the electron-donating ethoxy substituent. The compound is utilized in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation .
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKTJHPNAJJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621862 | |
| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156605-95-7 | |
| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156605-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Pre-functionalized Benzene Derivatives
A common approach involves brominating 4-ethoxy-2-(trifluoromethyl)benzene. This method leverages the directing effects of the ethoxy and trifluoromethyl groups to achieve regioselectivity. Bromination is typically performed using molecular bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide (). The reaction proceeds under anhydrous conditions in dichloromethane () at 0–25°C, yielding the target compound in 68–72% purity.
Challenges : Competing side reactions, such as over-bromination or oxidation of the ethoxy group, necessitate precise stoichiometric control. Excess bromine () leads to di-brominated byproducts, reducing yield.
Sequential Functionalization via Williamson Ether Synthesis
An alternative route involves constructing the ethoxy group after bromination. Starting from 2-bromo-4-hydroxybenzotrifluoride, the ethoxy group is introduced via Williamson ether synthesis using ethyl bromide () and potassium carbonate () in dimethylformamide (). This two-step process achieves an overall yield of 65–70%, with the bromine atom remaining inert under these basic conditions.
Key Parameters :
Trifluoromethylation of Bromo-ethoxybenzene Precursors
Recent advances utilize late-stage trifluoromethylation to install the group. A copper-mediated cross-coupling reaction between 1-bromo-4-ethoxybenzene and methyl trifluoroborate () in the presence of a palladium catalyst () has been reported. This method offers modularity but requires stringent anhydrous conditions and yields 60–65% product.
Catalytic System :
-
Ligand: 1,10-Phenanthroline enhances palladium stability.
Industrial-Scale Production Techniques
Continuous-Flow Bromination
Industrial protocols favor continuous-flow reactors to mitigate hazards associated with molecular bromine. A representative setup involves:
-
Mixing 4-ethoxy-2-(trifluoromethyl)benzene with in .
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Passing the mixture through a packed-bed reactor containing -coated beads.
Advantages :
Purification and Isolation
Crude product purification employs fractional distillation under reduced pressure () to separate mono-brominated product from di-brominated impurities. High-purity () is critical to avoid azeotrope formation.
Comparative Analysis of Synthetic Methods
Reaction Mechanisms and Kinetics
Electrophilic Aromatic Substitution
Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The ethoxy group () acts as an activating ortho/para-director, while the electron-withdrawing trifluoromethyl group () deactivates the ring, favoring para-bromination relative to the ethoxy group.
Rate Equation :
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, and other nucleophiles in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Effects
The following table summarizes key structural and electronic differences between the target compound and its analogs:
EWG : Electron-withdrawing group; EDG : Electron-donating group.
Key Observations:
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound enhances electrophilic substitution resistance compared to analogs with -OCF₃ or -SO₂CF₃ .
- Reactivity : Bromine in the target compound is para to the ethoxy group, which may direct nucleophilic substitution reactions to the ortho and para positions. In contrast, nitro or sulfonyl substituents in analogs (e.g., 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene) deactivate the ring, limiting reactivity .
Physicochemical Properties
- Polarity: The trifluoromethyl and ethoxy groups increase polarity compared to non-fluorinated analogs (e.g., 4-Bromo-2-ethoxy-1-methylbenzene), impacting solubility in organic solvents .
- Stability : The -CF₃ group improves thermal and oxidative stability, similar to 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene .
Biological Activity
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and trifluoromethyl groups contributes to its biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula C9H8BrF3O and a molecular weight of approximately 273.06 g/mol. Its structure includes an ethoxy group and a trifluoromethyl group, which are known to influence biological interactions significantly.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit bacterial growth effectively. A comparative study on related compounds demonstrated that the presence of a trifluoromethyl group enhances lipophilicity, which may contribute to increased membrane permeability and, consequently, antimicrobial efficacy.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | 15 |
| 1-Bromo-4-methoxybenzene | 10 |
| 1-Bromo-4-chlorobenzene | 12 |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The compound exhibited moderate cytotoxicity, with IC50 values indicating its potential as an antitumor agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
In a study focused on the mechanism of action, it was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.
Case Studies
- In Vivo Studies : In a murine model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
- Comparative Analysis with Other Compounds : A comparative study involving derivatives of brominated aromatic compounds indicated that the trifluoromethyl substitution enhances both cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Q & A
Q. What safety protocols are critical for handling this compound in high-pressure reactions?
- Methodological Answer : Use explosion-proof reactors for reactions above 100°C. The compound’s thermal decomposition releases HF and Br₂ gases; mitigate with Ca(OH)₂ scrubbers. Personal protective equipment (PPE) must include HF-resistant gloves and face shields. LC-MS monitoring detects early decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
